molecular formula C15H23ClN2OS B2521962 1-(4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)piperidin-1-yl)ethanone hydrochloride CAS No. 2034390-52-6

1-(4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)piperidin-1-yl)ethanone hydrochloride

Cat. No.: B2521962
CAS No.: 2034390-52-6
M. Wt: 314.87
InChI Key: IWSIMJLZOLRFSZ-UHFFFAOYSA-N
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Description

1-(4-((6,7-Dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)piperidin-1-yl)ethanone hydrochloride is a synthetic small molecule characterized by a thieno[3,2-c]pyridine core fused to a piperidine ring, with a methyl-substituted ethanone moiety at the piperidin-1-yl position. The hydrochloride salt enhances aqueous solubility, a critical feature for bioavailability in therapeutic applications . However, the substitution of the cyclopropyl and fluorophenyl groups in prasugrel with a piperidinylmethyl-ethanone group in this compound may confer distinct pharmacokinetic or pharmacodynamic properties.

Properties

IUPAC Name

1-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)piperidin-1-yl]ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2OS.ClH/c1-12(18)17-7-2-13(3-8-17)10-16-6-4-15-14(11-16)5-9-19-15;/h5,9,13H,2-4,6-8,10-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWSIMJLZOLRFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CN2CCC3=C(C2)C=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)piperidin-1-yl)ethanone hydrochloride typically begins with the construction of the thienopyridine core. This is achieved through a multi-step process involving cyclization reactions. Subsequent modifications introduce the piperidine ring and the ethanone group.

Typical reaction conditions involve the use of organic solvents, controlled temperatures, and specific catalysts to drive the cyclization and subsequent functionalization steps. For example, the starting materials might include 2-aminothiophenol and an appropriate β-diketone, which under acidic or basic conditions cyclize to form the thienopyridine structure.

Industrial Production Methods

For industrial-scale production, processes are optimized for yield and cost-efficiency. This often involves the use of continuous flow reactors to maintain reaction conditions precisely and ensure consistent quality. Recrystallization or chromatographic methods may be employed to purify the final product, ensuring that it meets the stringent standards required for scientific research or pharmaceutical use.

Chemical Reactions Analysis

Types of Reactions

1-(4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)piperidin-1-yl)ethanone hydrochloride can undergo various types of chemical reactions:

  • Oxidation: : This compound can be oxidized to introduce additional functional groups or modify existing ones.

  • Reduction: : Reduction reactions can modify the molecule's electronic properties, potentially altering its biological activity.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can be used to replace specific atoms or groups within the molecule, allowing for the creation of analogs with different properties.

Common Reagents and Conditions

Common reagents for these reactions include:

  • Oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution reagents including various halides, acids, or bases.

Reactions typically require controlled conditions, including specific temperatures, pressures, and pH levels to ensure selective and efficient transformations.

Major Products

Major products from these reactions depend on the specific conditions and reagents used but can include a wide range of functionalized derivatives with varying properties. These derivatives are often used to explore structure-activity relationships in scientific research.

Scientific Research Applications

1-(4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)piperidin-1-yl)ethanone hydrochloride finds applications across various fields due to its complex structure and reactivity:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules, including potential pharmaceuticals.

  • Biology: : Studied for its interactions with biological molecules, potentially serving as a lead compound in drug discovery.

  • Medicine: : Investigated for potential therapeutic properties, particularly in areas like neuropharmacology due to its impact on specific neural pathways.

  • Industry: : Utilized in the development of materials with unique electronic or photonic properties, contributing to advancements in nanotechnology and materials science.

Mechanism of Action

The mechanism by which 1-(4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)piperidin-1-yl)ethanone hydrochloride exerts its effects is multifaceted, involving interactions at the molecular and cellular levels:

  • Molecular Targets: : It may interact with specific receptors, enzymes, or ion channels, altering their activity and leading to various biological effects.

  • Pathways Involved: : The compound could modulate signal transduction pathways, impacting processes such as gene expression, neurotransmission, or cellular metabolism.

Comparison with Similar Compounds

Table 2: Pharmacokinetic Properties of Selected Compounds

Compound Bioavailability Metabolic Pathway Half-Life (Active Form)
Target Compound Not reported Likely CYP-mediated Not reported
Prasugrel Prodrug (10%) CYP3A4, CYP2B6 7 hours (R-138727)
Compound Not reported Trifluoromethyl may slow CYP Not reported

The trifluoromethyl group in ’s compound could delay metabolism, extending half-life, while the target compound’s piperidinylmethyl group may enhance solubility without compromising membrane permeability.

Biological Activity

1-(4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)piperidin-1-yl)ethanone hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant findings from recent studies.

Chemical Structure and Properties

The compound features a complex structure that integrates a piperidine ring with a thieno[3,2-c]pyridine moiety. The molecular formula is C13H16ClN2OSC_{13}H_{16}ClN_2OS, and its molecular weight is approximately 284.79 g/mol. The presence of both piperidine and thienopyridine components suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step synthetic pathways that may include the formation of the thienopyridine core followed by alkylation with piperidine derivatives. Specific methods may vary based on the desired yield and purity.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of related compounds featuring piperidine and thienopyridine structures. For instance, a series of derivatives showed promising antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 6.25 to 200 µg/mL .

CompoundMIC (µg/mL)Bacterial Strain
Compound 256.25E. coli
Compound 2712.5S. aureus
Compound 2825Klebsiella pneumoniae

Neuropharmacological Effects

The compound's structural similarity to known neuroactive agents suggests potential effects on neurotransmitter systems. Studies on piperidine derivatives indicate their role as inhibitors of monoamine oxidase (MAO), which is crucial for regulating neurotransmitter levels in the brain . For example, specific piperidine derivatives have shown IC50 values in the low micromolar range against MAO-B, indicating potential applications in treating neurodegenerative diseases.

Case Studies

  • Antimicrobial Evaluation : A study synthesized several piperidine derivatives and evaluated their antimicrobial efficacy using serial dilution methods. Compounds were tested against various bacterial strains, revealing significant activity that supports further exploration into their therapeutic potential .
  • Neuropharmacological Screening : Another investigation focused on the inhibition of acetylcholinesterase (AChE) by thienopyridine derivatives, which may provide insights into their role in treating Alzheimer's disease. The results indicated that certain derivatives had strong inhibitory effects, suggesting their potential as cognitive enhancers .

Q & A

Q. What are the recommended synthetic routes for 1-(4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)piperidin-1-yl)ethanone hydrochloride, and how can intermediates be characterized?

Methodological Answer:

  • Synthetic Routes : A multi-step approach is common. For example, similar compounds (e.g., thienopyridine-piperidine hybrids) are synthesized via reductive amination between the thienopyridine moiety and a piperidine derivative, followed by acetylation and salt formation with HCl . Key intermediates like 4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)piperidine should be purified via column chromatography.
  • Characterization : Use ¹H/¹³C NMR to confirm regiochemistry (e.g., thienopyridine proton shifts at δ 6.8–7.2 ppm ). LC-MS (ESI+) can verify molecular ion peaks (e.g., [M+H]⁺ for intermediates). Elemental analysis ensures stoichiometric purity of the hydrochloride salt.

Q. How should researchers address solubility challenges for this compound in biological assays?

Methodological Answer:

  • Solubility Optimization : The hydrochloride salt improves aqueous solubility. For in vitro assays, dissolve in DMSO stock (10 mM) and dilute with PBS (final DMSO ≤0.1%). For conflicting results, validate solubility via dynamic light scattering (DLS) to detect aggregates .
  • Alternative Solvents : Use ethanol-water mixtures (1:1 v/v) if DMSO interferes with assays. Pre-warm solutions to 37°C to enhance dissolution.

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of fine powders .
  • Emergency Measures : For skin contact, rinse immediately with water (≥15 min) and apply emollients if irritation persists. For accidental ingestion, administer activated charcoal (1 g/kg body weight) and seek medical attention .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound?

Methodological Answer:

  • Target Prediction : Use molecular docking (e.g., AutoDock Vina) with receptors like GPCRs or ion channels, leveraging the compound’s piperidine-thienopyridine scaffold. Validate using pharmacophore mapping (e.g., Schrödinger Phase) to identify key interactions (e.g., hydrogen bonding with Asp113 in the 5-HT₂A receptor ).
  • ADMET Prediction : Tools like SwissADME can estimate permeability (LogP ≈ 2.5–3.0) and cytochrome P450 interactions. Cross-reference with experimental data (e.g., hepatic microsomal stability assays) .

Q. How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Data Triangulation : Compare assay conditions (e.g., cell lines, incubation times). For example, discrepancies in IC₅₀ values may arise from ATP levels in cell viability assays (use luminescence-based kits for standardization).
  • Control Experiments : Include positive controls (e.g., known kinase inhibitors) and validate target engagement via Western blotting or SPR binding assays .

Q. What strategies optimize the synthetic yield of the hydrochloride salt?

Methodological Answer:

  • Reaction Optimization : Use Dean-Stark traps for azeotropic removal of water during imine formation. Increase yield by 15–20% via microwave-assisted synthesis (60°C, 30 min ).
  • Salt Formation : Precipitate the hydrochloride salt in cold diethyl ether (0–4°C) to minimize co-solvent impurities. Monitor pH (target 2–3) with dilute HCl .

Q. How can stability studies under varying pH and temperature conditions guide formulation?

Methodological Answer:

  • Forced Degradation : Incubate the compound in buffers (pH 1–10) at 40°C for 48 hours. Analyze degradation products via HPLC-DAD/MS (e.g., hydrolysis of the ketone group at pH >8 ).
  • Storage Recommendations : Store lyophilized powder at -20°C under argon. For liquid formulations, use citrate buffer (pH 4.5) to prevent degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.